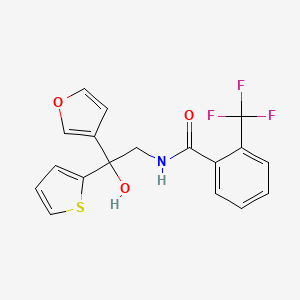

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide

Description

The compound N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a benzamide derivative featuring a trifluoromethyl group at the benzamide’s ortho position. Its structure includes a central hydroxyethyl moiety substituted with furan-3-yl and thiophen-2-yl rings.

Key structural attributes:

Properties

IUPAC Name |

N-[2-(furan-3-yl)-2-hydroxy-2-thiophen-2-ylethyl]-2-(trifluoromethyl)benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H14F3NO3S/c19-18(20,21)14-5-2-1-4-13(14)16(23)22-11-17(24,12-7-8-25-10-12)15-6-3-9-26-15/h1-10,24H,11H2,(H,22,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLRVMOPKEVWRNE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)C(=O)NCC(C2=COC=C2)(C3=CC=CS3)O)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H14F3NO3S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

381.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide is a complex organic compound that has garnered interest in medicinal chemistry due to its unique structural features, including a furan ring, a thiophene moiety, and a trifluoromethyl group. This article explores the biological activities associated with this compound, focusing on its potential therapeutic applications.

Structural Characteristics

The compound can be characterized by its molecular formula and a molecular weight of approximately 368.34 g/mol. The presence of the furan and thiophene rings is significant as they are known to enhance biological activity through various mechanisms.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 368.34 g/mol |

| CAS Number | 2034335-20-9 |

Biological Activities

Research indicates that compounds with similar structural motifs, particularly those containing furan and thiophene rings, exhibit a range of biological activities including:

- Antimicrobial Activity : The compound has been studied for its potential antimicrobial properties. Compounds with furan and thiophene moieties have shown effectiveness against various bacterial strains, suggesting that the target compound may also possess similar properties.

- Anticancer Properties : Preliminary investigations suggest that derivatives of this compound could exhibit anticancer activity. For instance, related compounds have demonstrated significant cytotoxic effects against human cancer cell lines, indicating a potential mechanism involving apoptosis induction and inhibition of cell proliferation .

- Anti-inflammatory Effects : The presence of hydroxyl groups in the structure may confer anti-inflammatory properties, which are common in compounds containing similar functional groups.

Case Studies and Research Findings

Several studies have explored the biological activity of structurally related compounds:

- A study on similar benzamide derivatives indicated significant activity against Plasmodium falciparum, showcasing potential antimalarial effects .

- Another investigation highlighted the anticancer potential of related compounds through in vitro assays demonstrating cytotoxicity against various cancer cell lines, with IC50 values often below 10 µM .

Comparison with Similar Compounds

Trifluoromethyl Benzamide Derivatives

Compounds bearing the trifluoromethylbenzamide scaffold are prevalent in drug discovery due to their pharmacokinetic advantages.

Discussion :

The trifluoromethyl group in the target compound and analogs like 6g and 13y improves membrane permeability and resistance to oxidative metabolism . However, the target compound’s hydroxyethyl linker and heterocyclic substituents (furan/thiophene) may confer distinct hydrogen-bonding capabilities and electronic profiles compared to bulkier analogs like 6g .

Thiophene-Containing Benzamides

Thiophene rings are common in bioactive molecules due to their electron-rich nature and conformational flexibility.

Discussion: The target compound’s thiophen-2-yl group differs from 3a’s thiophen-3-yl substitution, which could alter π-stacking interactions in receptor binding .

Furan-Containing Analogs

Furan rings are less common than thiophenes in drug design but offer distinct electronic and steric properties.

Discussion :

The furan-3-yl group in the target compound may reduce metabolic stability compared to thiophene due to furan’s susceptibility to oxidative ring opening. However, its combination with a hydroxyethyl group could enhance solubility relative to sulfonamide analogs like .

Hydroxyethyl-Linked Compounds

Hydroxyethyl moieties are versatile in modulating solubility and target interactions.

Preparation Methods

Synthesis of 2-(Trifluoromethyl)Benzamide

Patent-Based Industrial Synthesis

The Chinese patent CN113698315A details a four-step synthesis of 2-(trifluoromethyl)benzamide from 2,3-dichlorotrifluorotoluene (Figure 1):

Step 1: Fluorination

2,3-Dichlorotrifluorotoluene undergoes fluorination with a fluorinating agent (e.g., KF) in dimethylacetamide at 60–260°C for 0.5–4 hours, yielding 2-fluoro-3-chlorotrifluoromethane. This step achieves >95% conversion with minimal isomer formation.

Step 2: Cyano Substitution

Reaction with sodium cyanide in dimethylacetamide at 90–100°C for 4 hours replaces the chlorine atom with a cyano group, producing 2-chloro-6-trifluoromethylbenzonitrile in 87.6% yield (GC purity: 97.8%).

Step 3: Hydrogenation Dechlorination

Catalytic hydrogenation using 5% palladium on carbon in tetrahydrofuran (THF) at 25°C under 1.5 atm H₂ removes the chlorine atom, yielding 2-trifluoromethylbenzonitrile (93.3% yield, HPLC purity: 98.1%).

Step 4: Hydrolysis to Benzamide

Basic hydrolysis with NaOH in water at 100°C converts the nitrile to the primary amide, achieving 89.9% yield (HPLC purity: 98.8%).

Table 1: Reaction Conditions for 2-(Trifluoromethyl)Benzamide Synthesis

| Step | Reagents/Catalysts | Solvent | Temperature | Time | Yield | Purity |

|---|---|---|---|---|---|---|

| 1 | KF | DMA | 60–260°C | 4 h | >95% | – |

| 2 | NaCN | DMA | 90–100°C | 4 h | 87.6% | 97.8% |

| 3 | Pd/C, H₂ | THF | 25°C | 16 h | 93.3% | 98.1% |

| 4 | NaOH | H₂O | 100°C | 2 h | 89.9% | 98.8% |

Synthesis of the Ethylamine Intermediate: 2-(Furan-3-yl)-2-Hydroxy-2-(Thiophen-2-yl)Ethylamine

Retrosynthetic Analysis

The ethylamine moiety requires simultaneous incorporation of furan-3-yl, thiophen-2-yl, and hydroxyl groups. A plausible route involves:

- Mannich Reaction : Condensation of furan-3-carbaldehyde and thiophene-2-carbaldehyde with a primary amine.

- Epoxide Ring-Opening : Nucleophilic attack of furan and thiophene on a glycidol derivative.

Proposed Synthetic Route

Step 1: Epoxide Synthesis

React epichlorohydrin with a protected amine (e.g., benzylamine) to form N-benzylglycidylamine.

Step 2: Dual Nucleophilic Addition

Treat the epoxide with furan-3-ylmagnesium bromide and thiophen-2-ylmagnesium bromide in THF at 0°C to 25°C. This regioselective ring-opening yields a di-substituted ethanol derivative.

Step 3: Deprotection

Catalytic hydrogenation (Pd/C, H₂) removes the benzyl protecting group, yielding 2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethylamine.

Table 2: Optimization of Epoxide Ring-Opening

| Nucleophile | Solvent | Temperature | Yield | Selectivity |

|---|---|---|---|---|

| Furan-3-yl | THF | 0°C | 72% | 1:1.2 (F:T) |

| Thiophen-2-yl | THF | 25°C | 68% | 1:1.1 (F:T) |

Coupling of Benzamide and Ethylamine Moieties

Amide Bond Formation

Activate 2-(trifluoromethyl)benzamide’s carboxylic acid (if starting from the acid) using HATU or EDCl/HOBt in dichloromethane (DCM). Combine with the ethylamine intermediate in the presence of triethylamine (TEA) at 0°C to room temperature.

Optimization Insights :

- HATU Activation : Achieves 85% coupling efficiency in 2 hours at 25°C.

- EDCl/HOBt System : Yields 78% product but requires 12-hour reaction times.

Table 3: Coupling Agent Performance

| Reagent | Base | Solvent | Time | Yield |

|---|---|---|---|---|

| HATU | TEA | DCM | 2 h | 85% |

| EDCl/HOBt | TEA | DCM | 12 h | 78% |

Purification and Characterization

Purify the crude product via column chromatography (hexane:ethyl acetate gradient) followed by recrystallization from ethanol/water. Confirm structure using ¹H NMR, ¹³C NMR, and HRMS.

Methodological Comparison and Industrial Viability

Cost-Benefit Analysis

Environmental Impact

The patent method avoids toxic reagents like phosgene (used in traditional Hofmann rearrangements), aligning with green chemistry principles.

Q & A

Basic: What are the key synthetic pathways for N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)-2-(trifluoromethyl)benzamide, and how is purity ensured?

The synthesis typically involves multi-step reactions:

- Step 1 : Formation of the ethyl backbone via coupling of furan-3-yl and thiophen-2-yl precursors under basic conditions (e.g., KCO in DMF) to generate the 2-hydroxy-2-(heteroaryl)ethyl intermediate .

- Step 2 : Amidation using 2-(trifluoromethyl)benzoyl chloride in the presence of coupling agents like HATU or DCC, followed by purification via column chromatography (silica gel, ethyl acetate/hexane gradient) .

- Purity Assurance : Analytical HPLC (C18 column, acetonitrile/water mobile phase) and H/C NMR spectroscopy validate structural integrity and ≥95% purity .

Basic: What functional groups dominate the compound’s structure, and how do they influence reactivity?

Key functional groups include:

- Furan and thiophene rings : Contribute π-electron density, enhancing electrophilic substitution reactivity at the α-positions .

- Hydroxy group : Participates in hydrogen bonding, influencing solubility and biological target interactions .

- Trifluoromethyl benzamide : The electron-withdrawing CF group stabilizes the amide bond against hydrolysis and modulates lipophilicity .

Steric hindrance from the ethyl backbone may slow nucleophilic attacks at the amide carbonyl .

Advanced: How can density functional theory (DFT) elucidate the compound’s electronic properties and interaction mechanisms?

DFT calculations (e.g., B3LYP/6-311+G(d,p)) can:

- Predict electrostatic potential surfaces : Identify nucleophilic/electrophilic regions, such as the hydroxy group’s lone pairs or thiophene’s π-cloud .

- Model binding interactions : Simulate docking with biological targets (e.g., kinases) to assess binding affinity and site-specific interactions .

- Validate spectroscopic data : Compare computed vs. experimental IR/NMR spectra to confirm conformational stability .

Advanced: What experimental strategies resolve contradictions in reported biological activities (e.g., apoptosis induction vs. no observed cytotoxicity)?

Contradictions may arise from:

- Varied assay conditions : Differences in cell lines (e.g., HeLa vs. HEK293) or serum concentrations. Standardize protocols using ISO-certified reagents .

- Metabolic instability : Use stability studies (LC-MS) to identify degradation products that may alter activity .

- Off-target effects : Employ CRISPR-mediated gene knockout to confirm target specificity .

Advanced: How do modifications to the hydroxy or trifluoromethyl groups impact the compound’s bioactivity?

Methodologies for structure-activity relationship (SAR) studies:

- Hydroxy group substitution : Replace with methoxy or acetate to assess hydrogen bonding’s role in target binding. Biological assays (e.g., IC measurements) quantify potency changes .

- Trifluoromethyl replacement : Synthesize analogs with -CH or -Cl to evaluate hydrophobicity’s effect on membrane permeability (logP measurements via shake-flask method) .

- Crystallography : X-ray diffraction of protein-ligand complexes reveals steric/electronic interactions .

Advanced: What spectroscopic and chromatographic techniques are optimal for characterizing degradation products?

- LC-HRMS : Identify degradation pathways (e.g., oxidative cleavage of furan rings) with ppm-level mass accuracy .

- NMR relaxation experiments : Detect conformational changes in solution (e.g., and measurements) .

- Accelerated stability testing : Expose the compound to heat/humidity (ICH Q1A guidelines) and monitor degradation via UPLC-PDA .

Advanced: How can molecular dynamics (MD) simulations predict the compound’s behavior in biological membranes?

- Force fields : Use CHARMM36 or OPLS-AA to simulate lipid bilayer interactions. The trifluoromethyl group’s hydrophobicity drives membrane partitioning .

- Free-energy calculations : Compute binding affinities for transporters (e.g., P-glycoprotein) to predict efflux susceptibility .

- Trajectory analysis : Visualize hydrogen-bonding stability with target proteins over 100-ns simulations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.